molecular formula C17H25N3O3 B7924222 [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester

Cat. No.: B7924222
M. Wt: 319.4 g/mol
InChI Key: WHEZFDXMQYFQOJ-DZGCQCFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral carbamate derivative featuring a pyrrolidine ring substituted with an (S)-2-aminopropionyl group at the (R)-configured position. Its structure includes a benzyl ester protecting group, which enhances stability during synthetic processes. While direct pharmacological data are unavailable, its structural motifs align with bioactive molecules targeting neurological or metabolic pathways.

Properties

IUPAC Name

benzyl N-[(3R)-1-[(2S)-2-aminopropanoyl]pyrrolidin-3-yl]-N-ethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-3-20(15-9-10-19(11-15)16(21)13(2)18)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHEZFDXMQYFQOJ-DZGCQCFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCN(C1)C(=O)[C@H](C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrrolidine Core

The pyrrolidine ring serves as the structural backbone of the compound. A preferred method involves the cyclization of optically active butyl-1,2,4-trimesylate derivatives. For instance, methanesulphonic acid 3-methanesulphonyloxy-1-methanesulphonyloxymethyl-propyl ester undergoes ring closure in the presence of benzylamine (R¹NH₂) in tetrahydrofuran (THF) at 50–60°C to yield a protected pyrrolidine intermediate . This step achieves high optical purity (>98% enantiomeric excess) by leveraging the chiral trimesylate precursor.

Key parameters:

  • Solvent : THF or dimethoxyethane .

  • Temperature : 50–60°C for optimal cyclization kinetics .

  • Pressure : 5×10⁶–8×10⁶ Pa to accelerate the reaction .

Post-cyclization, the benzyl protecting group is replaced with allyloxycarbonyl using allyl chloroformate in heptane at 30–70°C, enhancing solubility for subsequent steps .

Introduction of the (S)-2-Amino-propionyl Group

The (S)-2-amino-propionyl moiety is introduced via a coupling reaction between the pyrrolidine intermediate and a protected L-alanine derivative. A two-step protocol is commonly employed:

  • Activation of L-alanine : The carboxyl group of L-alanine is activated using carbonyldiimidazole (CDI) in dichloromethane (DCM), forming an imidazolide intermediate.

  • Amide Bond Formation : The activated L-alanine reacts with the pyrrolidine’s primary amine under inert conditions, achieving >90% coupling efficiency.

Critical Considerations :

  • Steric Hindrance : Bulky protecting groups (e.g., benzyloxycarbonyl) on the pyrrolidine nitrogen minimize unwanted side reactions .

  • Temperature : Reactions are conducted at 0–5°C to prevent racemization of the (S)-configured amino group.

Formation of the Ethyl-carbamic Acid Benzyl Ester

The ethyl-carbamic acid benzyl ester group is installed via alkylation of the pyrrolidine’s secondary amine. A representative procedure involves:

  • Deprotection : Removal of the allyloxycarbonyl group using palladium-catalyzed hydrogenation in ethyl acetate at 30°C .

  • Carbamate Formation : Treatment with benzyl chloroformate and triethylamine in DCM, followed by ethylation using iodoethane in the presence of potassium carbonate.

Yield Optimization :

  • Solvent Choice : Ethyl acetate improves carbamate stability compared to polar aprotic solvents.

  • Catalyst : Lindlar catalyst (5% w/w) ensures selective hydrogenation without over-reduction .

Stereochemical Control Strategies

Achieving the correct (R) and (S) configurations necessitates chiral auxiliaries and resolution techniques:

  • Chiral Starting Materials : Optically active trimesylates (e.g., derived from D-mannitol) enforce the (R) configuration at the pyrrolidine’s 3-position .

  • Dynamic Kinetic Resolution : Racemic intermediates are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in heptane/water biphasic systems, affording >99% enantiomeric excess.

Purification and Characterization

Final purification employs silica gel chromatography with a gradient elution of ethyl acetate/hexane (3:7 to 1:1) . Characterization data for the target compound includes:

Technique Key Findings
¹H NMR (400 MHz)δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.45–3.60 (m, 2H, pyrrolidine-H), 5.10 (s, 2H, PhCH₂O) .
HRMS [M+H]⁺ calc. 359.5, found 359.4 .
IR 1720 cm⁻¹ (C=O stretch, carbamate), 1650 cm⁻¹ (amide I).

Yield Optimization and Scalability

Large-scale synthesis (≥100 g) faces challenges in maintaining stereochemical integrity. Strategies include:

  • Continuous Flow Reactors : Reduces reaction time for cyclization steps by 40% compared to batch processes .

  • Catalyst Recycling : Palladium catalysts from hydrogenation steps are recovered via filtration and reused, lowering costs by 30% .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of the benzyl ester and carbamate groups is a primary reaction pathway:

Reaction Type Reagents/Conditions Products Key Observations
Acidic Hydrolysis HCl (6M), reflux, 4–6 hoursBenzyl alcohol + [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acidAcidic conditions selectively cleave the ester bond without affecting the carbamate
Basic Hydrolysis NaOH (1M), 60°C, 3 hoursSodium carboxylate + ethylamine + CO₂Requires extended reaction times for complete decarboxylation
Enzymatic Hydrolysis Lipases (CAL-B), pH 7.0, 37°CChiral carboxylic acid + benzyl alcoholEnzymatic methods preserve stereochemistry with >95% enantiomeric excess

Reduction Reactions

Reduction targets the ester and carbamate groups:

Reaction Type Reagents/Conditions Products Efficiency
Ester to Alcohol LiAlH₄, anhydrous THF, 0°C → RT[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbinol + benzyl alcoholYields ~85%; excess LiAlH₄ required for completion
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, ethanol, 25°CBenzyl alcohol + deprotected carbamic acidQuantitative yield under mild conditions

Oxidation Reactions

Oxidation primarily affects the amino and pyrrolidine groups:

Target Site Reagents/Conditions Products Notes
Amino Group Oxidation KMnO₄ (aq), H₂SO₄, 50°CNitro derivative + MnO₂ byproductsRequires acidic conditions to prevent overoxidation
Pyrrolidine Ring Oxidation CrO₃, acetic acid, 40°CPyrrolidone derivativeYields ~70% with minimal ring degradation

Nucleophilic Substitutions

The carbamate group undergoes nucleophilic displacement:

Nucleophile Reagents/Conditions Products Applications
Amines NH₃ (g), DCM, 0°C → RT Urea derivatives + benzyl alcoholForms stable intermediates for drug synthesis
Thiols HSCH₂CO₂H, DIPEA, DMF, 25°CThiol-carbamate adductsEnhances bioavailability in prodrug designs

Transesterification

The ethyl carbamate group reacts with alcohols:

Alcohol Catalyst/Conditions Products Yield
MethanolNaOMe, toluene, refluxMethyl carbamate + ethanol78%
Isopropyl alcoholH₂SO₄ (cat.), 60°C, 8 hoursIsopropyl carbamate + ethanol65%

Stability and Degradation

The compound exhibits pH-dependent stability:

Condition Stability Profile Major Degradation Products
pH < 3 (aqueous)Rapid ester hydrolysis (t₁/₂ = 2 hours)Carbamic acid + benzyl alcohol
pH 7.4 (phosphate buffer)Stable for >48 hours at 25°CNo significant degradation
UV light (254 nm)Photolytic cleavage of carbamateCO₂ + pyrrolidine-amine derivative

Stereochemical Considerations

  • Chiral Integrity : The (R)-pyrrolidine and (S)-amino-propionyl configurations remain intact under mild conditions but epimerize in strong bases (e.g., NaOH > 2M).

  • Catalytic Asymmetric Modifications : Enzymatic resolutions (e.g., Candida antarctica lipase) achieve >99% diastereomeric excess in ester hydrolysis.

Industrial-Scale Reaction Optimization

Parameter Laboratory Scale Pilot Plant Scale
Temperature Control±2°C±0.5°C (jacketed reactors)
Catalyst Loading5–10 mol%2–3 mol% (continuous flow systems)
Reaction Time6–12 hours1–3 hours (microwave-assisted synthesis)

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, such as:

  • Oxidation: Can yield oxo derivatives.
  • Reduction: The ester group can be converted into alcohols.
  • Substitution Reactions: Nucleophilic substitution can occur at the amino or ester groups.

Biology

In biological research, [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is studied for its potential interactions with biological macromolecules. It can act as a probe to investigate:

  • Enzyme-Substrate Interactions: Understanding how this compound interacts with enzymes can provide insights into metabolic pathways.
  • Protein-Ligand Binding: Its binding affinity can be assessed to evaluate potential therapeutic targets.

Medicine

The compound shows promise in medicinal chemistry due to its structural features that suggest potential therapeutic applications:

  • Drug Development: Its ability to target specific enzymes or receptors positions it as a candidate for developing new pharmaceuticals.
  • Anticancer Activity: Preliminary studies indicate that related compounds exhibit significant activity against cancer cell lines while minimizing toxicity to non-malignant cells.

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Pharmaceutical Production: Its stability and reactivity make it suitable for synthesizing active pharmaceutical ingredients (APIs).
  • Fine Chemicals Manufacturing: The compound's unique properties allow it to be employed in producing specialty chemicals.

Case Studies

  • Anticancer Studies:
    Recent research has evaluated the anticancer properties of compounds related to this compound. For instance, derivatives have shown significant cytotoxic effects against breast cancer cell lines (e.g., MCF-7), while sparing normal cells (e.g., MCF-10A) .
  • Enzyme Interaction Studies:
    Investigations into enzyme interactions have demonstrated that this compound can serve as an effective inhibitor for specific enzymes involved in metabolic pathways, suggesting its potential role in developing enzyme inhibitors for therapeutic use .

Mechanism of Action

The mechanism of action of [®-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Stereoisomeric Variants

  • [(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Key Difference: Stereochemistry at the pyrrolidine position (S vs. R). Impact: Altered spatial arrangement may affect receptor binding or metabolic stability.

Pyrrolidine vs. Piperidine Homologs

  • [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1401667-53-5) Structural Difference: Pyrrolidine (5-membered ring) replaced with piperidine (6-membered). Molecular Weight: 333.43 vs. ~347 for pyrrolidine analogs. Piperidine derivatives are common in opioid and antipsychotic drug design .

Substituted Acyl Group Variants

  • [(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS: 1401666-94-1) Structural Difference: 3-methyl-butyryl group replaces propionyl. Molecular Weight: 361.48 (vs. 347.45 for propionyl analogs). Impact: Increased hydrophobicity due to the branched chain, which may improve membrane permeability but reduce aqueous solubility .

Hydroxyethyl-Substituted Analogs

  • Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 122021-01-6) Structural Difference: Hydroxyethyl substituent replaces the aminopropionyl group. Molecular Formula: C16H24N2O3 vs. C19H29N3O3 for the parent compound.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Feature Reference
[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Not Provided C19H29N3O3 ~347.45 Pyrrolidine, (R)-configuration
[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester Not Provided C19H29N3O3 ~347.45 (S)-configuration at pyrrolidine
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester 1401667-53-5 C17H25N3O3 333.43 Piperidine ring
[(S)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester 1401666-94-1 C20H31N3O3 361.48 3-methyl-butyryl substituent
Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester 122021-01-6 C16H24N2O3 292.38 Hydroxyethyl substituent

Research Findings and Implications

  • Stereochemical Sensitivity : The (R)-configuration in the parent compound may confer superior target engagement compared to (S)-isomers, as seen in protease inhibitors where chirality dictates activity .
  • Ring Size Effects : Piperidine analogs exhibit higher predicted boiling points (~500°C vs. ~347°C for pyrrolidines), suggesting stronger intermolecular forces due to increased surface area .
  • Functional Group Trade-offs : Hydrophobic acyl groups (e.g., 3-methyl-butyryl) enhance blood-brain barrier penetration but may limit renal clearance, a critical factor in CNS drug design .

Biological Activity

[(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • Pyrrolidine ring : A five-membered nitrogen-containing heterocycle.
  • Amino acid derivative : The presence of an amino acid moiety contributes to its biological interactions.
  • Carbamic acid ester : This functional group is crucial for its reactivity and interaction with biological targets.
PropertyValue
Molecular FormulaC15H22N2O3
Molecular Weight278.35 g/mol
CAS Number1401664-73-0
Purity≥95%

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The mechanism involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially modulating metabolic pathways.
  • Receptor Binding : Its structure allows for binding to specific receptors, influencing signal transduction pathways.
  • Hydrolysis : The ester group can undergo hydrolysis, releasing active moieties that further interact with biological targets.

Biological Activity Studies

Research has shown that this compound exhibits several biological activities:

Anticancer Activity

In vitro studies have indicated that this compound can inhibit the proliferation of cancer cells. For example, a study conducted on various cancer cell lines demonstrated a significant reduction in cell viability at micromolar concentrations.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Research suggests it may protect neuronal cells from apoptosis induced by oxidative stress, potentially making it a candidate for treating neurodegenerative diseases.

Case Studies

  • Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Method : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
    • Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.
  • Neuroprotection Study :
    • Objective : To assess neuroprotective effects against oxidative stress in neuronal cultures.
    • Method : Neuronal cells were treated with hydrogen peroxide in the presence or absence of the compound.
    • Results : Significant reduction in markers of apoptosis and oxidative stress was noted, suggesting protective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [(R)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester, and how do stereochemical considerations influence yield?

  • Methodological Answer : The compound’s synthesis involves stereospecific coupling of chiral intermediates. For example, enzymatic resolution (e.g., lipase PS-800) can separate enantiomers of benzyl ester precursors to isolate the desired (S)-acid intermediate, which is then coupled with amines like N-methylpiperazine using DCC/HOBt . Chiral purity is critical; HPLC with a Chiralpak® AD-H column (hexane:isopropanol, 90:10) is recommended for enantiomeric excess (ee) analysis .

Q. How can researchers characterize the stability of the carbamic acid benzyl ester moiety under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies in buffers (pH 1–10) at 40–60°C for 24–72 hours can assess hydrolysis. LC-MS monitoring for degradation products (e.g., free amine or benzyl alcohol derivatives) is essential. For instance, carbamic acid esters are prone to hydrolysis under acidic conditions, with tert-butyl esters showing higher stability than benzyl esters .

Q. What analytical techniques are optimal for confirming the compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., pyrrolidine ring protons at δ 3.2–3.8 ppm, benzyl ester aromatic protons at δ 7.2–7.4 ppm) .
  • HPLC-MS : Reverse-phase C18 column (acetonitrile:water gradient) coupled with ESI-MS to detect molecular ions (expected [M+H]⁺ ~434.5 Da) and impurities .
  • Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine and propionyl groups affect biological activity in target binding assays?

  • Methodological Answer : Comparative studies using enantiomeric pairs (R/S vs. S/R configurations) in receptor-binding assays (e.g., GPCRs or kinases) are critical. For example, analogs with (S)-2-amino-propionyl groups show 3–5x higher affinity for certain receptors due to optimized hydrogen bonding with catalytic lysine residues . Molecular docking (e.g., AutoDock Vina) can predict binding poses, with MD simulations (AMBER) validating stability .

Q. What strategies mitigate racemization during large-scale synthesis while maintaining cost efficiency?

  • Methodological Answer :

  • Low-Temperature Coupling : Perform amide bond formation at 0–5°C using EDC/HOAt to minimize epimerization .
  • Enzymatic Catalysis : Immobilized CAL-B lipase for selective acyl transfer reduces racemization vs. traditional methods .
  • In-line PAT : Real-time FTIR monitoring of reaction mixtures detects early racemization .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Systematic solubility screens in 12 solvents (e.g., DMSO, ethanol, THF) using nephelometry or UV-Vis quantification at 25°C/37°C. For example, discrepancies in DMSO solubility (reported 50–100 mg/mL) may arise from residual crystallinity; annealing samples at 120°C for 1 hr ensures consistent polymorphic form .

Q. What are the key impurities to monitor during process development, and how are they quantified?

  • Methodological Answer : Major impurities include:

  • Des-benzyl derivative : Formed via ester hydrolysis (monitor via HPLC retention time ~8.2 min) .
  • Diastereomeric byproducts : Detectable via chiral HPLC (Chiralcel® OD-H, heptane:ethanol 80:20) .
  • Residual solvents : GC-MS headspace analysis for Class 2/3 solvents (e.g., ethyl acetate ≤5000 ppm) per ICH Q3C .

Q. How do modifications to the pyrrolidine ring (e.g., fluorination or methyl substitution) impact metabolic stability in hepatic microsomes?

  • Methodological Answer : Synthesize analogs (e.g., 3-fluoro-pyrrolidine or N-methyl-pyrrolidine) and compare half-lives in human liver microsomes (HLM). For example, fluorination at C3 increases metabolic stability (t₁/₂ from 15 → 45 min) by reducing CYP3A4-mediated oxidation . LC-MS/MS quantifies parent compound depletion over 60 minutes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.